molecular formula Cl3KRu B14415077 CID 71405970 CAS No. 87004-00-0

CID 71405970

Cat. No.: B14415077
CAS No.: 87004-00-0
M. Wt: 246.5 g/mol
InChI Key: PGDULQAVWHACDZ-UHFFFAOYSA-K
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Description

Based on contextual clues from related studies, it may belong to a class of bioactive molecules, such as steroid derivatives or natural toxins, given the structural and functional comparisons observed in similar PubChem entries (e.g., oscillatoxin analogs or betulin-derived inhibitors) . Analytical techniques like GC-MS and vacuum distillation have been employed to characterize its physicochemical properties and distribution in complex mixtures . Further studies are required to confirm its exact biological role or industrial applications.

Properties

CAS No.

87004-00-0

Molecular Formula

Cl3KRu

Molecular Weight

246.5 g/mol

InChI

InChI=1S/3ClH.K.Ru/h3*1H;;/q;;;;+3/p-3

InChI Key

PGDULQAVWHACDZ-UHFFFAOYSA-K

Canonical SMILES

Cl[Ru](Cl)Cl.[K]

Origin of Product

United States

Preparation Methods

The preparation of CID 71405970 involves several synthetic routes. One common method includes the reaction of a compound with non-nucleophilic alkali and iodine to synthesize an intermediate. This intermediate undergoes further reactions, such as the Suzuki reaction with 2-methoxyphenylboronic acid and a palladium catalyst, followed by demethylation to yield the final product . Industrial production methods may vary, but they typically involve similar steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 71405970 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of functional groups with different substituents .

Scientific Research Applications

CID 71405970 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic reactions In biology, it may be used to study cellular processes and molecular interactionsAdditionally, in industry, this compound can be utilized in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of CID 71405970 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares CID 71405970 with structurally or functionally related compounds, leveraging PubChem data and experimental methodologies from the provided evidence.

Table 1: Structural and Functional Comparison

Compound (CID) Structural Class Key Functional Groups Biological/Industrial Role Analytical Methods Used
This compound Undefined (hypothesized as steroid or toxin derivative) Pending further data Unknown; potential inhibitor or toxin candidate GC-MS, vacuum distillation
Oscillatoxin D (101283546) Polyketide-derived marine toxin Lactone rings, hydroxyl groups Cytotoxic activity in marine organisms LC-MS, NMR
30-Methyl-oscillatoxin D (185389) Methylated oscillatoxin analog Methyl group substitution Enhanced stability compared to parent compound Spectrophotometry, X-ray crystallography
Betulin (72326) Triterpenoid Lupane skeleton, hydroxyl Antiviral, anti-inflammatory agent HPLC, IR spectroscopy
Taurocholic Acid (6675) Bile acid derivative Taurine conjugate, steroid backbone Lipid digestion, signaling molecule Enzyme assays, chromatography

Key Findings

Oscillatoxin analogs (CIDs 101283546, 185389) highlight the role of methylation in altering stability and bioactivity, a feature that could be relevant to this compound if it undergoes similar modifications .

Functional Overlaps :

  • Betulin (CID 72326) and its derivatives demonstrate how structural tweaks (e.g., caffeoyl substitution in CID 10153267) enhance pharmacological properties. This compound may follow a similar optimization pathway for therapeutic applications .
  • Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) exemplify how slight structural variations (e.g., hydroxyl group position) drastically alter biological function, suggesting this compound’s activity could be highly structure-dependent .

Analytical Challenges :

  • The absence of crystallographic or NMR data for this compound limits definitive structural assignment. By contrast, oscillatoxins and betulin derivatives benefit from extensive spectroscopic profiling .
  • GC-MS and vacuum distillation data for this compound (Figure 1C-D in ) indicate its volatility and partitioning behavior, which could guide purification strategies compared to less volatile compounds like bile acids .

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